molecular formula C18H21BrN2O2 B6130379 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol

2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol

Cat. No. B6130379
M. Wt: 377.3 g/mol
InChI Key: LNNTZBGSLMBXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of phenols and has a unique chemical structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves its selective binding to the dopamine D3 receptor, which leads to a decrease in the activity of this receptor. This, in turn, leads to a decrease in the release of dopamine, a neurotransmitter that is implicated in various neurological disorders. By selectively targeting the dopamine D3 receptor, 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has the potential to treat these disorders without causing unwanted side effects.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease the symptoms of depression and anxiety in animal models. These effects are thought to be mediated by its selective blockade of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of using 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One potential direction is the development of more potent and selective analogs of this compound, which could have even greater therapeutic potential. Another direction is the study of the long-term effects of 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, which could provide valuable insights into its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanisms underlying its effects on dopamine signaling and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a promising chemical compound that has been extensively studied for its potential use in various scientific research applications. Its selective blockade of the dopamine D3 receptor makes it a potential therapeutic agent for various neurological disorders, including addiction, depression, and schizophrenia. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves a multi-step process that includes the reaction of 2-bromo-6-methoxyphenol with 2-(3-pyridinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride and subsequent purification steps. This synthesis method has been optimized to produce high yields of pure 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, making it readily available for scientific research.

Scientific Research Applications

2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to selectively block the activity of the dopamine D3 receptor. This receptor is implicated in various neurological disorders, including addiction, depression, and schizophrenia, making 2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol a potential therapeutic agent for these conditions.

properties

IUPAC Name

2-bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-23-17-10-13(9-15(19)18(17)22)12-21-8-3-2-6-16(21)14-5-4-7-20-11-14/h4-5,7,9-11,16,22H,2-3,6,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNTZBGSLMBXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCCCC2C3=CN=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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